Cas no 290353-55-8 (6-Fluoro-2,3-dinitrotoluene)

6-Fluoro-2,3-dinitrotoluene structure
6-Fluoro-2,3-dinitrotoluene structure
Product Name:6-Fluoro-2,3-dinitrotoluene
CAS No:290353-55-8
MF:C7H5FN2O4
MW:200.124005079269
CID:249027
PubChem ID:11183244
Update Time:2025-10-29

6-Fluoro-2,3-dinitrotoluene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-fluoro-2-methyl-3,4-dinitro-
    • 1-Fluoro-2-methyl-3,4-dinitrobenzene
    • Benzene, 1-fluoro-2-methyl-3,4-dinitro-
    • 290353-55-8
    • 6-Fluoro-2,3-dinitrotoluene
    • DTXSID40457938
    • Inchi: 1S/C7H5FN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
    • InChI Key: RIZQVBDXSQYWAE-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 200.02335
  • Monoisotopic Mass: 200.02333481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • PSA: 86.28

6-Fluoro-2,3-dinitrotoluene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F591558-10mg
6-Fluoro-2,3-dinitrotoluene
290353-55-8
10mg
$ 50.00 2022-06-04
TRC
F591558-50mg
6-Fluoro-2,3-dinitrotoluene
290353-55-8
50mg
$ 65.00 2022-06-04
TRC
F591558-100mg
6-Fluoro-2,3-dinitrotoluene
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100mg
$ 95.00 2022-06-04

6-Fluoro-2,3-dinitrotoluene Related Literature

Additional information on 6-Fluoro-2,3-dinitrotoluene

6-Fluoro-2,3-dinitrotoluene (CAS No. 290353-55-8): Properties, Applications, and Market Insights

6-Fluoro-2,3-dinitrotoluene (CAS No. 290353-55-8) is a specialized fluorinated aromatic compound with significant relevance in modern chemical research and industrial applications. This compound, characterized by its unique molecular structure featuring a fluoro group and two nitro groups attached to a toluene backbone, has garnered attention for its versatile chemical properties and potential uses in various fields.

The growing interest in fluorinated organic compounds like 6-Fluoro-2,3-dinitrotoluene stems from their enhanced stability and reactivity, making them valuable intermediates in pharmaceutical synthesis and material science. Researchers are particularly interested in how the electron-withdrawing effects of the fluorine and nitro groups influence the compound's behavior in different chemical environments.

In the pharmaceutical industry, 6-Fluoro-2,3-dinitrotoluene serves as a crucial building block for developing novel drug candidates. Its structural features make it an attractive precursor for creating fluorinated pharmaceutical intermediates, which often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. Recent studies have explored its potential in designing next-generation antimicrobial agents and central nervous system (CNS) drugs.

The compound's applications extend beyond medicine into the realm of advanced materials. Materials scientists are investigating 6-Fluoro-2,3-dinitrotoluene as a potential component in high-performance polymers and electronic materials. The presence of both fluorine and nitro groups offers unique opportunities for creating materials with specific electronic properties, thermal stability, and chemical resistance.

From a synthetic chemistry perspective, 6-Fluoro-2,3-dinitrotoluene presents interesting challenges and opportunities. The compound's reactivity patterns are influenced by the ortho-positioned nitro groups and the meta-positioned fluorine, creating a distinctive electronic environment that affects its participation in various chemical transformations. This makes it a valuable subject for mechanistic studies and catalysis research.

Environmental considerations surrounding fluorinated compounds have become increasingly important in recent years. While 6-Fluoro-2,3-dinitrotoluene itself is not classified as environmentally hazardous, researchers are developing more sustainable synthetic routes and investigating its biodegradation pathways. These efforts align with the chemical industry's growing focus on green chemistry principles and sustainable manufacturing practices.

The global market for specialty fluorinated compounds like 6-Fluoro-2,3-dinitrotoluene has shown steady growth, driven by increasing demand from the pharmaceutical and advanced materials sectors. Market analysts project continued expansion as new applications emerge in energy storage systems and electronic device manufacturing. However, supply chain challenges and the need for specialized production facilities present ongoing considerations for manufacturers.

Quality control and analytical characterization are critical aspects of working with 6-Fluoro-2,3-dinitrotoluene. Advanced techniques such as HPLC analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are essential for ensuring product purity and consistency. These analytical methods also support research into the compound's structure-activity relationships and potential modifications.

Safety considerations for handling 6-Fluoro-2,3-dinitrotoluene follow standard laboratory protocols for nitroaromatic compounds. Proper personal protective equipment (PPE), including gloves and eye protection, is recommended when working with this material. Storage should be in cool, dry conditions away from incompatible substances, following all applicable chemical safety guidelines.

Future research directions for 6-Fluoro-2,3-dinitrotoluene include exploring its potential in catalysis, investigating novel synthetic methodologies, and developing more efficient purification techniques. The compound's unique properties continue to make it a subject of interest in both academic and industrial research settings, particularly in the context of developing next-generation functional materials.

For researchers and industry professionals seeking detailed technical information about 6-Fluoro-2,3-dinitrotoluene (CAS 290353-55-8), comprehensive data sheets are available from specialty chemical suppliers. These resources typically include specifications for purity levels, physical properties, and recommended storage conditions, along with relevant spectroscopic data for identification and quality control purposes.

The synthesis of 6-Fluoro-2,3-dinitrotoluene typically involves multi-step processes starting from fluorinated toluene derivatives. Recent advances in selective nitration techniques have improved yields and reduced byproduct formation, making the compound more accessible for research and development purposes. These methodological improvements contribute to the growing availability of this specialty chemical for various applications.

As regulatory frameworks for fluorinated organic compounds continue to evolve, manufacturers and users of 6-Fluoro-2,3-dinitrotoluene must stay informed about changing requirements. Current regulations focus primarily on worker safety and environmental protection, with particular attention to proper handling procedures and waste management practices for nitroaromatic compounds.

In academic settings, 6-Fluoro-2,3-dinitrotoluene serves as an excellent model compound for teaching advanced concepts in aromatic substitution reactions and electronic effects in organic chemistry. Its well-defined reactivity patterns make it valuable for demonstrating principles of regioselectivity and steric effects in electrophilic aromatic substitution reactions.

The commercial availability of 6-Fluoro-2,3-dinitrotoluene has expanded in recent years, with several specialty chemical suppliers now offering the compound in various quantities. Pricing typically reflects the compound's high purity requirements and the specialized synthesis methods needed for its production. Bulk quantities are generally available for industrial applications, while smaller quantities cater to research laboratories.

Looking ahead, the potential applications of 6-Fluoro-2,3-dinitrotoluene in emerging technologies such as organic electronics and energy storage materials are particularly promising. Researchers are investigating its incorporation into novel material systems that could enable advances in flexible electronics and next-generation battery technologies, highlighting the compound's continued relevance in cutting-edge scientific developments.

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